molecular formula C15H19ClN2O6 B13719637 (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid

(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B13719637
M. Wt: 358.77 g/mol
InChI Key: FEDAFYKDROCDJT-SIZPAGCESA-N
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Description

The compound (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a bicyclic structure with a chloropyridinyl group and a dihydroxybutanedioic acid moiety, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid typically involves multiple steps, including the formation of the bicyclic heptane structure and the introduction of the chloropyridinyl group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic heptane structure through cyclization reactions involving appropriate precursors.

    Chloropyridinyl Group Introduction: Introduction of the chloropyridinyl group via nucleophilic substitution or other suitable methods.

    Dihydroxybutanedioic Acid Addition: Coupling of the dihydroxybutanedioic acid moiety to the bicyclic structure under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, catalytic processes, and advanced purification methods may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

The compound (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, such as drug development for specific diseases.

    Industry: Utilized in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Properties

Molecular Formula

C15H19ClN2O6

Molecular Weight

358.77 g/mol

IUPAC Name

(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C11H13ClN2.C4H6O6/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;5-1(3(7)8)2(6)4(9)10/h1,4,6,8-10,14H,2-3,5H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+,10+;1-,2-/m11/s1

InChI Key

FEDAFYKDROCDJT-SIZPAGCESA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2)C3=CN=C(C=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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